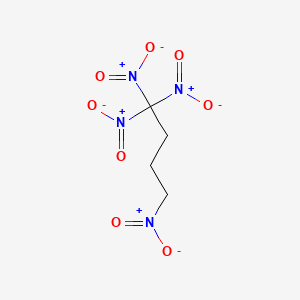
3,3'-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two imidazolidine-2,4-dione rings connected by an ethane-1,2-diyl bridge, each ring substituted with diphenyl groups. This structure imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) typically involves the reaction of diphenylimidazolidine-2,4-dione with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the completion of the reaction and the purity of the product .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated monitoring systems, and efficient purification techniques such as crystallization and distillation to obtain the compound in high purity and large quantities .
Chemical Reactions Analysis
Types of Reactions
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by other nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, reduction produces alcohols or amines, and substitution results in various substituted derivatives .
Scientific Research Applications
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione): Characterized by its unique ethane-1,2-diyl bridge and diphenyl substitution.
1,3-Diphenylimidazolidine-2,4-dione: Lacks the ethane-1,2-diyl bridge, resulting in different chemical properties.
5,5’-Diphenylhydantoin: Similar structure but with different substituents, leading to distinct reactivity and applications .
Uniqueness
The uniqueness of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) lies in its specific structural features, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, specific reactivity, and potential biological activity .
Properties
CAS No. |
13272-37-2 |
|---|---|
Molecular Formula |
C32H26N4O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C32H26N4O4/c37-27-31(23-13-5-1-6-14-23,24-15-7-2-8-16-24)33-29(39)35(27)21-22-36-28(38)32(34-30(36)40,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2,(H,33,39)(H,34,40) |
InChI Key |
WLCYPMVMKCPZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)



![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)



